2-[(5-Nitropyridin-2-yl)amino]butan-1-ol
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Overview
Description
2-[(5-Nitropyridin-2-yl)amino]butan-1-ol is an organic compound that features a nitropyridine moiety attached to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol typically involves the reaction of 5-nitropyridin-2-amine with butanal under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the butanol chain .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Nitropyridin-2-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, halogenated compounds, and other substituted products .
Scientific Research Applications
2-[(5-Nitropyridin-2-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the butanol chain can interact with biological membranes, influencing the compound’s overall activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitropyridine: Shares the nitropyridine moiety but lacks the butanol chain.
5-Nitropyridin-2-ylazo derivatives: Similar in structure but with different functional groups attached to the pyridine ring.
Uniqueness
2-[(5-Nitropyridin-2-yl)amino]butan-1-ol is unique due to the combination of the nitropyridine moiety and the butanol chain, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications compared to its similar compounds .
Properties
IUPAC Name |
2-[(5-nitropyridin-2-yl)amino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-2-7(6-13)11-9-4-3-8(5-10-9)12(14)15/h3-5,7,13H,2,6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEKTNLLGLGMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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